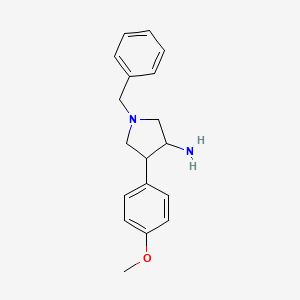
1-Benzyl-4-(4-Methoxyphenyl)pyrrolidin-3-amin
Übersicht
Beschreibung
1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Selektiven Androgen-Rezeptor-Modulatoren (SARMs)
Der Pyrrolidinring, ein Schlüsselelement dieser Verbindung, wurde verwendet, um Derivate zu synthetisieren, die als Selektive Androgen-Rezeptor-Modulatoren (SARMs) wirken . Diese Verbindungen sind vielversprechend für die Behandlung von Erkrankungen wie Muskelschwund und Osteoporose, ohne die Nebenwirkungen, die mit traditionellen anabolen Steroiden verbunden sind.
Antibakterielle Aktivität
Pyrrolidinderivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Die strukturelle Flexibilität des Pyrrolidinrings ermöglicht die Synthese von Verbindungen mit potenzieller Aktivität gegen eine Vielzahl von mikrobiellen Krankheitserregern .
Krebsforschung
In der Krebsforschung wurden Pyrrolidinderivate zur Induktion von Apoptose in Krebszellen eingesetzt. Beispielsweise haben Verbindungen, die strukturell mit 1-Benzyl-4-(4-Methoxyphenyl)pyrrolidin-3-amin verwandt sind, die Fähigkeit gezeigt, den programmierten Zelltod in Brustkrebszelllinien einzuleiten .
Arzneimittelentwicklung und -synthese
Das Pyrrolidingerüst ist ein häufiges Merkmal in der Arzneimittelentwicklung aufgrund seiner sp3-Hybridisierung und Nicht-Planarität, die zur dreidimensionalen Form von pharmazeutischen Verbindungen beitragen. Dies kann zur Entdeckung neuartiger Medikamente mit einzigartigen biologischen Profilen führen .
Enzymhemmstudien
Pyrrolidinderivate können so konzipiert werden, dass sie spezifische Enzyme hemmen, was eine entscheidende Strategie in der Arzneimittelentwicklung ist. Molekular-Docking-Studien haben gezeigt, dass diese Verbindungen stabile Komplexe mit Ziel-Enzymen bilden können, was Einblicke in ihr Potenzial als Therapeutika liefert .
Stereoselektivität bei der Arzneimittelwirkung
Die Stereogenität des Pyrrolidinrings bedeutet, dass verschiedene Stereoisomere unterschiedliche biologische Aktivitäten haben können. Diese Eigenschaft wird bei der Entwicklung enantioselektiver Arzneimittel genutzt, bei denen die räumliche Orientierung von Substituenten entscheidend für die Bindung an Proteine ist .
Modifikation des pharmakokinetischen Profils
Die Modifikation des pharmakokinetischen Profils eines Arzneimittels ist entscheidend für die Verbesserung seiner Wirksamkeit und Sicherheit. Pyrrolidinderivate, wie z. B. solche, die mit this compound verwandt sind, können synthetisiert werden, um die Eigenschaften der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) zu verbessern .
Eigenschaften
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-16-9-7-15(8-10-16)17-12-20(13-18(17)19)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRVJJLOBWHORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



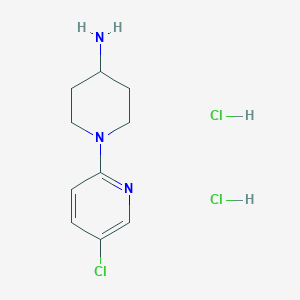
![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)
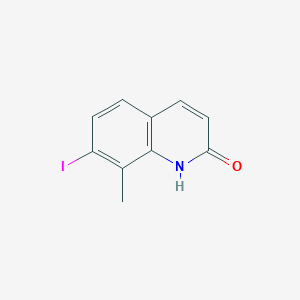

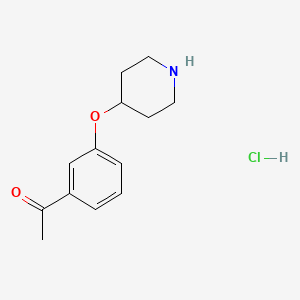


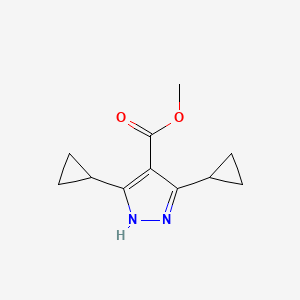

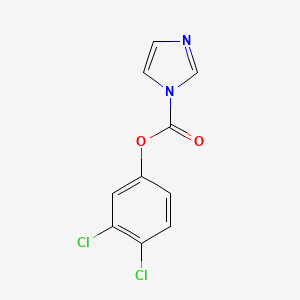
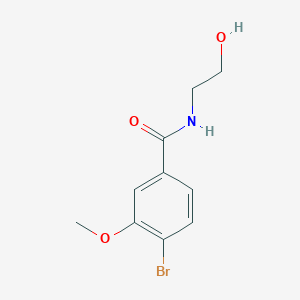
![2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469415.png)
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
